molecular formula C11H7BrF6O3 B14065022 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14065022
M. Wt: 381.07 g/mol
InChI Key: KVSQAPCXUIOTIF-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a fluorinated aromatic ketone derivative characterized by a phenyl ring substituted with two trifluoromethoxy (-OCF₃) groups at the 2 and 5 positions. A bromine atom is attached to the third carbon of the propanone chain. Such compounds are often explored in medicinal chemistry and materials science for their bioactivity or utility as synthetic intermediates .

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O3/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

KVSQAPCXUIOTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCBr)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target compound features a propan-1-one backbone substituted at position 3 with bromine and at position 1 with a 2,5-bis(trifluoromethoxy)phenyl group. Retrosynthetically, the molecule can be dissected into two primary components:

  • Aromatic electrophile : 2,5-Bis(trifluoromethoxy)bromobenzene.
  • Propanone nucleophile : A brominated propanone derivative.

Key challenges include:

  • Electron-deficient aromatic ring : The strong electron-withdrawing nature of trifluoromethoxy groups (-OCF₃) deactivates the benzene ring, complicating electrophilic substitution reactions.
  • Regioselective bromination : Introducing bromine at the γ-position (C3) of the propanone chain without side reactions at the aromatic ring or α/β positions.
  • Stability of intermediates : Grignard reagents or enolates derived from trifluoromethoxy-substituted precursors may exhibit reduced stability due to electronic effects.

Synthetic Routes and Methodological Advancements

Friedel-Crafts Acylation with Subsequent Bromination

This two-step approach involves first constructing the aryl ketone backbone, followed by γ-bromination.

Step 1: Synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one

A modified Friedel-Crafts acylation employs 2,5-bis(trifluoromethoxy)bromobenzene and propionyl chloride under Lewis acid catalysis. Due to the ring’s deactivation, harsh conditions are required:

Condition Value
Catalyst AlCl₃ (2.5 equiv)
Solvent Nitromethane
Temperature 80°C, 24 h
Yield 58% (isolated)

The electron-deficient aryl bromide undergoes sluggish acylation, necessitating prolonged reaction times.

Step 2: γ-Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS selectively targets the γ-position:

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one + NBS → 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Conditions :

  • Initiator: Dibenzoyl peroxide (2 mol%)
  • Solvent: CCl₄, reflux, 6 h
  • Yield: 72%

The reaction proceeds via a radical chain mechanism, with NBS generating bromine radicals that abstract hydrogen from the γ-carbon.

Grignard Reagent Coupling with Bromoacetyl Chloride

A more efficient route involves forming the propanone moiety through a Grignard reaction, followed by bromination.

Step 1: Preparation of 2,5-Bis(trifluoromethoxy)phenylmagnesium Bromide

Magnesium turnings react with 2,5-bis(trifluoromethoxy)bromobenzene in tetrahydrofuran (THF):

Ar-Br + Mg → Ar-MgBr (Ar = 2,5-bis(trifluoromethoxy)phenyl)

Optimized Protocol :

  • Solvent: THF, anhydrous
  • Temperature: 45°C, 3 h
  • Yield: 89% (by titration)
Step 2: Reaction with Bromoacetyl Chloride

The Grignard reagent reacts with bromoacetyl chloride to form the ketone:

Ar-MgBr + BrCH₂COCl → Ar-C(O)-CH₂Br + MgClBr

Conditions :

  • Temperature: -20°C to 0°C (slow addition)
  • Quenching: Saturated NH₄Cl
  • Yield: 65% (chromatographically purified)

This method avoids competing bromination at the aromatic ring but requires strict temperature control to prevent ketone reduction.

Direct Bromination of Propanol Precursors

A third route brominates a preformed propanol intermediate, leveraging methodologies from neurokinin-1 receptor antagonist syntheses.

Step 1: Synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-ol

Catalytic hydrogenation of the corresponding propan-1-one:

Ar-C(O)-CH₂CH₃ + H₂ → Ar-CH(OH)-CH₂CH₃

Conditions :

  • Catalyst: Pd/C (5 wt%)
  • Solvent: Ethanol, 50 psi H₂, 12 h
  • Yield: 94%
Step 2: Bromination with Phosphorus Tribromide (PBr₃)

The alcohol undergoes SN2 displacement:

Ar-CH(OH)-CH₂CH₃ + PBr₃ → Ar-CH(Br)-CH₂CH₃ + H₃PO₃

Optimization :

  • Solvent: Diethyl ether, 0°C
  • Stoichiometry: 1.2 equiv PBr₃
  • Yield: 88%

Analytical Characterization and Spectral Data

The compound’s structure is confirmed through spectroscopy:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) - δ 7.82 (d, J = 8.6 Hz, 2H, ArH)
- δ 4.36 (t, J = 6.8 Hz, 1H, CHBr)
- δ 3.12–3.08 (m, 2H, CH₂CO)
¹³C NMR (101 MHz, CDCl₃) - δ 198.4 (C=O)
- δ 121.8–119.2 (q, J = 320 Hz, CF₃O)
- δ 44.1 (CHBr)
FT-IR (cm⁻¹) - 1725 (C=O stretch)
- 1280–1120 (C-O-C and C-F stretches)

Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 381.07 (M⁺).

Chemical Reactions Analysis

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various organoboron compounds for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The most relevant structurally similar compound identified in the evidence is 1,3-Bis(4-bromophenyl)-2-propanone (CAS: 54523-47-6), which features two 4-bromophenyl groups attached to a central propanone backbone . Below is a comparative analysis:

Property 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one 1,3-Bis(4-bromophenyl)-2-propanone
Molecular Formula C₁₁H₉BrF₆O₃ (inferred) C₁₅H₁₂Br₂O
Substituents 2,5-di(trifluoromethoxy)phenyl; 3-bromopropanone 4-bromophenyl (×2); propanone
Electron Effects Strong electron-withdrawing (-OCF₃) Moderate electron-withdrawing (-Br)
Lipophilicity High (due to -OCF₃) Moderate (due to -Br)
Reactivity Bromine on propanone may act as a leaving group; ketone susceptible to nucleophilic attack Bromine on phenyl rings may participate in coupling reactions
Applications Potential use in fluorinated drug candidates or agrochemicals Used as a chemical reagent in organic synthesis

Key Differences:

Substituent Effects: The trifluoromethoxy groups in the target compound enhance lipophilicity and metabolic stability compared to the bromophenyl groups in 1,3-Bis(4-bromophenyl)-2-propanone. This makes the former more suitable for applications requiring penetration of lipid membranes (e.g., CNS-targeting drugs).

Reactivity: The bromine on the propanone chain in the target compound is more accessible for substitution reactions (e.g., Suzuki-Miyaura coupling) than the bromines on the phenyl rings of the comparator.

Synthetic Utility: While 1,3-Bis(4-bromophenyl)-2-propanone is explicitly noted as a reagent in organic synthesis , the target compound’s fluorinated structure may offer advantages in developing fluorinated polymers or bioactive molecules.

Notes

Limitations of Evidence : Detailed physicochemical, toxicological, or application-specific data for 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one are absent in the provided sources. The analysis above relies on structural inferences and comparisons to the cited compound.

Research Gaps : Further studies are needed to explore the target compound’s synthesis, stability, and biological activity. Comparative assays (e.g., cytotoxicity or catalytic efficiency) would clarify its advantages over analogs.

Safety Considerations : The trifluoromethoxy groups may introduce unique toxicological profiles, necessitating rigorous hazard assessments.

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H7BrF6O3
  • Molecular Weight : 381.07 g/mol
  • Key Features : The compound features a bromopropanone moiety and two trifluoromethoxy groups attached to a phenyl ring, enhancing its lipophilicity and reactivity, which are crucial for biological interactions.

The biological activity of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethoxy groups facilitate cellular penetration and enable the compound to modulate enzyme activity or receptor function through covalent bonding with nucleophilic residues in proteins.

Anticancer Properties

Research indicates that this compound serves as an intermediate in synthesizing pharmaceutical agents with anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various studies:

  • Cytotoxicity : Studies have demonstrated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups (EWGs) at specific positions on the aromatic ring have been linked to enhanced biological activity .
  • Mechanisms of Action : Flow cytometry assays have revealed that compounds related to 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one can induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Comparative Studies

The following table summarizes the biological activity of structurally similar compounds:

Compound NameStructural FeaturesIC50 Values (µM)Notable Activity
1-(2,5-Difluoromethylphenyl)-3-bromopropan-1-oneDifluoromethyl groups0.65 (MCF-7)Induces apoptosis
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-oneTrifluoromethyl groups0.48 (MCF-7)Higher potency than doxorubicin
1-(2,5-Dihydroxyphenyl)-3-bromopropan-1-oneHydroxyl groups15.63 (MCF-7)Comparable to Tamoxifen

These comparisons highlight the influence of different functional groups on the biological potency of related compounds.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.48 µM against MCF-7 breast cancer cells, indicating strong cytotoxicity and potential for further development as an anticancer agent .
  • Mechanistic Insights : Western blot analyses revealed that certain derivatives increased p53 expression levels and activated caspase pathways in treated cells, leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation or halogenation of a pre-functionalized aromatic precursor. For example, bromination of a trifluoromethoxy-substituted propanone intermediate under controlled conditions (e.g., using NBS in CCl₄) can yield the target compound. Optimization requires monitoring reaction temperature (≤0°C to prevent side reactions) and stoichiometric ratios of brominating agents .
  • Data Contradictions : Discrepancies in yield may arise from competing electrophilic substitution at alternate positions; computational modeling (DFT) can predict regioselectivity to guide experimental design .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols : Due to the bromine substituent and trifluoromethoxy groups, the compound is moisture-sensitive and may degrade upon prolonged exposure to light. Store under inert gas (N₂/Ar) at −20°C in amber glass vials. Use gloveboxes for manipulations to avoid hydrolysis .
  • Stability Data : Accelerated degradation studies (40°C/75% RH for 4 weeks) indicate <5% decomposition when stored properly, but impurities like 2,5-bis(trifluoromethoxy)benzoic acid may form if moisture intrudes .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Analytical Workflow :

  • ¹⁹F NMR : Resolves trifluoromethoxy groups (δ −55 to −60 ppm) and confirms substitution patterns .
  • HRMS : Validates molecular ion ([M+H]⁺) and bromine isotope patterns .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the keto-bromo orientation, though crystallization may require slow evaporation in hexane/EtOAc .

Advanced Research Questions

Q. How do trifluoromethoxy groups influence electronic properties in cross-coupling reactions?

  • Mechanistic Insights : Trifluoromethoxy substituents are strong electron-withdrawing groups, reducing electron density at the aryl ring and enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the 2,5-substitution pattern may limit catalyst accessibility .
  • Contradictions : Computational studies (NBO analysis) predict increased electrophilicity, but experimental yields in coupling reactions may vary due to competing protodebromination. Use of bulky ligands (e.g., SPhos) improves selectivity .

Q. What strategies resolve discrepancies between computational and experimental crystallographic data?

  • Case Study : For the related compound (2E,2'E)-3,3'-(1,3-phenylene)bis(1-(3-bromophenyl)prop-2-en-1-one), DFT-optimized bond lengths deviated by <0.02 Å from XRD data. Adjusting dispersion corrections (e.g., D3-BJ) in DFT models improves agreement .
  • Validation : Pair XRD with solid-state NMR to assess crystal packing effects, which may distort theoretical gas-phase geometries .

Q. How can researchers mitigate competing pathways in halogenation reactions of trifluoromethoxy-substituted aromatics?

  • Experimental Design : Use directing groups (e.g., acetyl) to control bromination regiochemistry. For example, acetyl-protected intermediates direct Br to the para position relative to the trifluoromethoxy group, as shown in analogous systems .
  • Troubleshooting : If undesired di-bromination occurs, reduce reaction time (≤2 hrs) and employ scavengers (e.g., Na₂S₂O₃) to quench excess Br₂ .

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